Triethylvinylsilane (TEVS) is an organosilicon compound with the formula CH2=CHSi(C2H5)3. It is a colorless liquid at room temperature and is classified as an alkenylsilane, featuring both an alkene (vinyl) and a silyl group. [, , ]
Role in Scientific Research:
Organic Synthesis: TEVS acts as a nucleophile in various reactions, forming new carbon-carbon and carbon-heteroatom bonds. It's particularly useful in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of a catalyst. [, , , , , ]
Organometallic Chemistry: TEVS reacts with metal complexes, leading to the formation of new organometallic species with distinct reactivity. [, , ]
Materials Science: TEVS is utilized as a precursor for chemical vapor deposition (CVD) to prepare silicon-containing thin films. [, ]
Molecular Structure Analysis
Hydrosilylation:
TEVS participates readily in hydrosilylation reactions, adding across a variety of unsaturated bonds (e.g., C=C, C≡C) when catalyzed by transition metal complexes, typically platinum-based catalysts. This reaction leads to the formation of new silicon-carbon bonds. [, , ]
Reactions with Metal Complexes:
Silver Complexes: TEVS coordinates to silver(I) centers through its vinyl group, forming complexes that can be utilized for chemical vapor deposition of silver thin films. []
Titanium Complexes: TEVS reacts with titanium complexes, leading to insertion into titanium-carbon bonds and the formation of alkyl-titanocene complexes. Notably, these reactions can involve unconventional Ti←C(β)-Si bonding interactions. []
Copper Complexes: TEVS forms stable complexes with copper(I) bis(pyrazolyl)borate compounds by coordinating through its vinyl group. The thermodynamic parameters associated with the exchange reaction of TEVS with carbon monoxide in these complexes have been investigated. []
Other Reactions:
Silacyclopropane Formation: Reactions of TEVS with a bromosilylenoid lead to the formation of silacyclopropanes, demonstrating its utility in synthesizing strained silicon-containing rings. []
Trapping of Silaazaanthracene: TEVS can trap a reactive silaazaanthracene intermediate, confirming the generation of this unique heterocyclic silylene species. []
Reactions with Aldehydes: In the presence of a rhodium catalyst system, TEVS participates in reactions with 2-hydroxybenzaldehydes, leading to the formation of 2-alkenoylphenols via aldehyde C-H bond cleavage. []
Physical and Chemical Properties Analysis
Physical State: Colorless liquid at room temperature. [, ]
Applications
Silver complexes containing TEVS as a ligand have been investigated as precursors for the CVD of silver thin films. These complexes exhibit volatility and decompose thermally to deposit pure silver films at relatively low temperatures (160-280°C). [] This application highlights the potential of TEVS in materials science for developing new, low-temperature processing techniques.
TEVS serves as a valuable reagent for synthesizing silacyclopropanes, strained three-membered rings containing a silicon atom. The reaction of TEVS with a bromosilylenoid efficiently yields these strained rings, providing a new synthetic route to access these valuable building blocks in organosilicon chemistry. []
Trapping of Reactive Intermediates:
The reactivity of TEVS allows it to trap and characterize short-lived reactive intermediates like silaazaanthracene. This application underscores its importance in studying the fundamental reactivity and properties of novel silicon-containing species. []
Polymers containing imine moieties can modulate the activity of platinum catalysts in hydrosilylation reactions involving TEVS. These polymers suppress catalytic activity at ambient temperatures but allow for controlled activity upon heating. This control over catalyst activity enables the development of latent curing agents for silicone resins. []
Compound Description: These are a series of silver complexes containing a β-diketonate ligand, a silver atom, and a vinyltriethylsilane molecule. The β-diketonate ligands include 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato (hfac), 1,1,1-trifluoro-2,4-pentanedionato (tfac), and 2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato (fod) []. These compounds were studied for their potential as precursors for chemical vapor deposition (CVD) of silver thin films [].
Relevance: These compounds are directly related to triethylvinylsilane as they incorporate it as a ligand coordinated to the silver center through its C=C double bond []. This coordination demonstrates the ability of triethylvinylsilane to act as a π-donor ligand in metal complexes.
Polystyrene Derivatives with Propargyl Moieties
Compound Description: These are modified polystyrene polymers containing propargyl groups attached to the polymer backbone []. These polymers act as supports for platinum catalysts used in hydrosilylation reactions []. The propargyl groups interact with the platinum catalyst, influencing its activity and allowing for thermal control of the reaction [].
Relevance: While not structurally similar to triethylvinylsilane, these polymers are relevant because they are used in conjunction with platinum catalysts for hydrosilylation reactions []. Triethylvinylsilane is a common reactant in hydrosilylation reactions, demonstrating the context in which these polymers are relevant.
Octamethylcyclotetrasiloxane (D4)
Compound Description: This cyclic siloxane is a precursor for silicone polymers and is commonly used in the production of silicone oils and rubbers. []
Relevance: Octamethylcyclotetrasiloxane is used alongside triethylvinylsilane in the formulation of a waterproof silicone-acrylate emulsion coating. [] The two silicon-containing compounds likely contribute to the coating's hydrophobic properties and overall performance.
Platinum(II) bis(β-diketonates)
Compound Description: These are platinum complexes containing two β-diketonate ligands coordinated to a platinum(II) center []. These complexes exhibit photocatalytic activity in hydrosilylation reactions, where they facilitate the addition of a silicon-hydrogen bond across a carbon-carbon double bond [].
Relevance: Platinum(II) bis(β-diketonates) are directly relevant as they catalyze hydrosilylation reactions, which commonly utilize triethylvinylsilane as a reactant []. This highlights a key application of triethylvinylsilane in organic synthesis.
Trimethylsilane
Relevance: Trimethylsilane is used as a model silane in studying the hydrosilylation activity of platinum catalysts alongside triethylvinylsilane [, ]. Comparing the reactivity of these two silanes provides insights into the influence of the vinyl group in triethylvinylsilane on the reaction.
Dimethylphenylvinylsilane
Relevance: This is another example of a vinylsilane used in studying the reactivity of bromosilylenoids, similar to triethylvinylsilane []. Comparing their reactivity helps understand how different substituents on the silicon atom affect the reaction pathway.
1-Bromo-1-silacyclopropanes
Compound Description: These are three-membered rings containing one silicon atom and two carbon atoms, with one of the carbon atoms bonded to a bromine atom []. These strained rings are typically reactive intermediates in organic synthesis [].
Relevance: These compounds are synthesized using triethylvinylsilane as one of the starting materials, showcasing its utility in constructing unusual silicon-containing ring systems [].
4-Vinylanisole
Compound Description: This compound is an aromatic olefin with a methoxy group at the para position of the benzene ring and a vinyl group attached to the benzene ring []. It can act as a ligand to transition metals through its vinyl group [].
Relevance: Similar to triethylvinylsilane, 4-vinylanisole can coordinate to copper(I) centers via its C=C double bond in bis(pyrazolyl)borato copper(I) complexes []. Comparing the coordination behavior of these two vinylic compounds provides insights into the influence of the silicon atom in triethylvinylsilane on its coordination chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rivaroxaban is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 5-chlorothiophene-2-carboxylic acid with the amino group of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one. An anticoagulant used for prophylaxis of venous thromboembolism in patients with knee or hip replacement surgery. It has a role as an anticoagulant and an EC 3.4.21.6 (coagulation factor Xa) inhibitor. It is a member of thiophenes, an organochlorine compound, an oxazolidinone, a member of morpholines, a lactam, an aromatic amide and a monocarboxylic acid amide. Rivaroxaban is an anticoagulant and the first orally active direct factor Xa inhibitor. Unlike warfarin, routine lab monitoring of INR is not necessary. However there is no antidote available in the event of a major bleed. Only the 10 mg tablet can be taken without regard to food. The 15 mg and 20 mg tablet should be taken with food. FDA approved on July 1, 2011. Rivaroxaban is a Factor Xa Inhibitor. The mechanism of action of rivaroxaban is as a Factor Xa Inhibitor. Rivaroxaban is an oral anticoagulant and direct factor Xa inhibitor which is used in the prevention of stroke and venous embolism in patients with chronic atrial fibrillation, as well as treatment and prevention of deep venous thromboses and pulmonary embolism. Rivaroxaban has been associated with a low rate of serum enzyme elevations during treatment and with rare instances of clinically apparent liver injury with jaundice. Rivaroxaban is an orally bioavailable oxazolidinone derivative and direct inhibitor of the coagulation factor Xa with anticoagulant activity. Upon oral administration, rivaroxaban selectively binds to both free factor Xa and factor Xa bound in the prothrombinase complex. This interferes with the conversion of prothrombin (factor II) to thrombin and eventually prevents the formation of cross-linked fibrin clots. Rivaroxaban does not affect existing thrombin levels. A morpholine and thiophene derivative that functions as a FACTOR XA INHIBITOR and is used in the treatment and prevention of DEEP-VEIN THROMBOSIS and PULMONARY EMBOLISM. It is also used for the prevention of STROKE and systemic embolization in patients with non-valvular ATRIAL FIBRILLATION, and for the prevention of atherothrombotic events in patients after an ACUTE CORONARY SYNDROME.
CYP17/CYP11B2 Inhibitor LAE001 is an orally bioavailable, non-steroidal, potent, reversible, dual inhibitor of cytochrome P450 17 (CYP17 or CYP17A1) and CYP11B2, with potential antiandrogen and antineoplastic activities. Upon oral administration, LAE001 inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. LAE001 also inhibits the enzymatic activity of CYP11B2, thereby inhibiting aldosterone production. This may reduce the elevated aldosterone levels resulting from CYP17 inhibition and androgen deprivation, leading to a reduction in mineralocorticoid side effects including cardiovascular complications. The cytochrome P450 enzyme CYP17A1, localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces steroidal hormones. The cytochrome P450 enzyme CYP11B2, aldosterone synthase, is an enzyme that plays a key role in aldosterone biosynthesis.
Orteronel is a member of the class of pyrroloimidazoles that is 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole substituted by hydroxy and 6-(methylcarbamoyl)naphthalen-2-yl groups at position 7 (the 7S-stereoisomer). It is a non-steroidal 17,20-lyase inhibitor that suppresses androgen synthesis. It was previously in clinical development for the treatment of castration-resistant prostate cancer -- trial now discontinued. It has a role as an antineoplastic agent, a sterol biosynthesis inhibitor and an EC 1.14.99.9 (steroid 17alpha-monooxygenase) inhibitor. It is a naphthalenecarboxamide, a secondary carboxamide, a pyrroloimidazole and a tertiary alcohol. Orteronel has been investigated for the treatment of Prostate Cancer. Orteronel is an orally bioavailable non-steroidal androgen synthesis inhibitor of steroid 17alpha-monooxygenase (17,20 lyase) with potential antiandrogen activity. TAK-700 binds to and inhibits the steroid 17alpha-monooxygenase in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1 (P450C17), localized to the endoplasmic reticulum (ER), exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces steroidal hormones, such as progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.
Osilodrostat is an inhibitor of 11β-hydroxylase (also referred to as CYP11B1), the enzyme that catalyzes the final step in the biosynthesis of endogenous cortisol. It is used to lower circulating cortisol levels in the treatment of Cushing's disease, a disorder in which cortisol levels are chronically and supraphysiologically elevated. Cushing's disease is often the result of ACTH hypersecretion secondary to a pituitary tumor, and surgical resection of the tumour is generally the treatment of choice. As an orally bioavailable drug therapy, osilodrostat provides a novel treatment option for patients in whom removal of the causative tumor is not an option or for whom previous pituitary surgery has not been curative. Osilodrostat is manufactured by Novartis under the brand name Isturisa. It has undergone phase II clinical trials for the treatment of solid tumours, hypertension, and heart failure, but development for these indications was discontinued by Novartis in January 2013. Osilodrostat was approved for use in the EU in January 2020 for the treatment of endogenous Cushing's syndrome (i.e. Cushing's disease), and was granted FDA approval and Orphan Drug designation in the US in March 2020 for the same indication. Osilodrostat is a Cortisol Synthesis Inhibitor. The mechanism of action of osilodrostat is as a Cytochrome P450 11B1 Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor. Osilodrostat is an orally bioavailable inhibitor of both steroid 11beta-hydroxylase (cytochrome P450 (CYP) 11B1) and aldosterone synthase (CYP11B2; steroid 18-hydroxylase), with potential anti-adrenal activity and ability to treat Cushing disease (CD). Upon administration, osilodrostat binds to and inhibits the activity of CYP11B1, the enzyme that catalyzes the final step of cortisol synthesis from the precursor 11-deoxycortisol, and CYP11B2, the enzyme that catalyzes aldosterone synthesis from corticosterone and 11-deoxycorticosterone in the adrenal gland. The inhibition of CYP11B1 prevents the production of excess cortisol, thereby decreasing and normalizing the levels of cortisol. CD is most often caused by an adrenocorticotropic hormone (ACTH)-secreting pituitary tumor. See also: Osilodrostat Phosphate (active moiety of).
Seviteronel has been used in trials studying the treatment of CRPC, Prostate Cancer, and Castration-resistant Prostate Cancer. Seviteronel is an orally available non-steroidal, lyase-selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17), with potential anti-androgenic and antineoplastic activities. Upon oral administration, seviteronel selectively inhibits the enzymatic activity of the cytochrome P450 C17,20 lyase in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1, localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities; it plays a key role in the steroidogenic pathway. The lyase-selective activity of seviteronel prevents the increased synthesis of mineralocorticoids that is normally seen with non-selective CYP17 inhibitors, which also inhibit the 17-alpha-hydroxylase activity of CYP17A1.
Alfacalcidol, or 1-alpha-hydroxycholecalciferol or 1-alpha-hydroxyvitamin D3, is a non-endogenous analogue of [vitamin D]. It plays an essential function in calcium homeostasis and bone metabolism. Alfacaldisol is activated by the enzyme 25-hydroxylase in the liver to mediate its effects in the body, or most importantly, the kidneys and bones. The pharmacological actions of alfacalcidol are prolonged than vitamin D because a negative feedback mechanism regulates the final activation step of vitamin D in the kidneys. Alfacalcidol is available in oral and intravenous formulations. In Canada, it is marketed as ONE-ALPHA, which manages hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in adults with chronic renal failure. In approving European countries, alfacalcidol is also indicated for managing nutritional and malabsorptive rickets and osteomalacia, vitamin D-dependent rickets and osteomalacia, and hypophosphataemic vitamin D resistant rickets and osteomalacia.
Telotristat Etiprate is an orally bioavailable, small-molecule, tryptophan hydroxylase (TPH) inhibitor prodrug, with potential antiserotonergic activity. Upon administration, telotristat etiprate is converted to its active moiety, telotristat (LP-778902), which binds to and blocks the activity of TPH. This may result in a reduction in peripheral serotonin (5-HT) production and improvement of serotonin-mediated gastrointestinal effects such as severe diarrhea. TPH, the rate-limiting enzyme in serotonin biosynthesis, is overexpressed in carcinoid tumor cells. See also: Telotristat (has active moiety).
Indoleamine 2,3-dioxygenase (IDO) metabolizes tryptophan to kynurenine, leading to the production of NAD+ via the kynurenine pathway. It has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer. INCB024360 analog is a potent IDO1 inhibitor that demonstrates IC50 values of 67 and 19 nM for human IDO in enzymatic activity and HeLa cell assays, respectively. It is inactive against tryptophan 2,3-dioxygenase (IC50 > 10 µM). At 25-75 mg/kg, subcutaneous administration of INCB024360 analog to mice significantly decreased kynurenine levels in plasma and dose-dependently reduced the growth of GM-CSF-secreting B16 tumor xenografts. A fluorine-18 moiety has been used to label this compound for use as a probe for imaging IDO1 expression via positron emission tomography. Potent and selective inhibitor of IDO1, effectively regulating mediators of antitumor immunity INCB14943, also known as INCB024360-analog, IDO5L and IDO-IN-2 with CAS#914471-09-3, is a potent and orally available hydroxyamidine and inhibitor of indoleamine 2,3-dioxygenase (IDO1) with potential immunomodulating and antineoplastic activities. INCB024360-analog is a potent (HeLa IC50=19 nM) competitive inhibitor of IDO. Testing of INCB024360-analog in mice demonstrated pharmacodynamic inhibition of IDO, as measured by decreased kynurenine levels (>50%) in plasma and dose dependent efficacy.